

# Onternabez: A Technical Guide to its Biological Activities

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## Compound of Interest

Compound Name: *onternabez*

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## Executive Summary

**Onternabez** (also known as HU-308, ARDS-003, and PPP-003) is a synthetic, peripherally acting cannabinoid that exhibits high selectivity as a potent agonist for the cannabinoid-2 (CB2) receptor.[1] With a selectivity for the CB2 receptor that is over 5,000 times greater than for the CB1 receptor, **onternabez** is a promising therapeutic candidate that avoids the psychoactive effects associated with CB1 receptor activation.[1] Emerging preclinical and early clinical data indicate that **onternabez** possesses significant immunomodulatory, anti-inflammatory, and potential antiviral properties. This technical guide provides an in-depth overview of the biological activities of **onternabez**, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining experimental protocols.

## Mechanism of Action: Selective CB2 Receptor Agonism

**Onternabez** exerts its biological effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor predominantly expressed on immune cells.[2] This selective activation initiates a cascade of intracellular signaling events that collectively contribute to the modulation of inflammatory responses.

## Signaling Pathways

Upon binding to the CB2 receptor, **onternabez** triggers the dissociation of the Gi/o alpha subunit from the beta-gamma subunit complex. This leads to two primary downstream signaling cascades:

- **Inhibition of Adenylyl Cyclase:** The activated Gi/o alpha subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA).
- **Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways:** The beta-gamma subunit can activate several MAPK pathways, including p38 MAPK and extracellular signal-regulated kinase (ERK). The activation of these pathways plays a crucial role in regulating the expression of inflammatory genes.
- **Inhibition of NF-κB Signaling:** **Onternabez** has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.<sup>[2]</sup> NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, **onternabez** can effectively suppress the inflammatory cascade.

**Caption: Onternabez Signaling Pathway**

## Preclinical Biological Activities

An extensive body of preclinical research has demonstrated the significant therapeutic potential of **onternabez** in a variety of inflammatory and disease models.

## Anti-inflammatory and Immunomodulatory Effects

**Onternabez** has consistently shown potent anti-inflammatory effects across multiple preclinical studies.

In a murine model of endotoxin-induced ALI, a condition that mimics ARDS, intravenous administration of HU-308 demonstrated a significant reduction in systemic inflammation.<sup>[3][4]</sup>

Table 1: Effect of **Onternabez** (HU-308) on Plasma Cytokine Levels in a Murine Model of ALI

Cytokine	Treatment Group	Mean Plasma Concentration (pg/mL) ± SD	% Reduction vs. Vehicle	p-value
IL-6	LPS + Vehicle	12,500 ± 2,500	-	-
LPS + HU-308 (3 mg/kg)	5,000 ± 1,500	60%	< 0.001	
TNFα	LPS + Vehicle	800 ± 200	-	-
LPS + HU-308 (3 mg/kg)	300 ± 100	62.5%	< 0.01	
CXCL2	LPS + Vehicle	15,000 ± 3,000	-	-
LPS + HU-308 (3 mg/kg)	6,000 ± 2,000	60%	< 0.001	
CXCL1	LPS + Vehicle	4,000 ± 1,000	-	-
LPS + HU-308 (3 mg/kg)	1,500 ± 500	62.5%	< 0.01	
IL-10	LPS + Vehicle	1,200 ± 300	-	-
LPS + HU-308 (3 mg/kg)	600 ± 200	50%	< 0.05	

Data adapted from a study on a murine model of pneumonia-induced ALI.[5]

Furthermore, intravital microscopy revealed that HU-308 significantly reduced leukocyte adhesion in the intestinal microcirculation, a key factor in the systemic inflammatory response. [5]

In a murine model of endotoxemia-induced sepsis, HU-308 was shown to reduce the number of adherent leukocytes in submucosal venules of the intestine, indicating a dampening of the inflammatory response in this critical organ.[6] Tetra Bio-Pharma has also reported positive preclinical results for ARDS-003 in a septic lung model, noting a significant reduction of systemic cytokine/chemokine release, improved lung histology, reduced peripheral immune hyper-activation, and improved capillary perfusion in lung tissue.[7]

- **Diabetic Retinopathy:** **Onternabez** has demonstrated therapeutic potential in models of inflammatory diabetic retinopathy by reducing the expression of adhesion molecules and inflammatory cytokines.
- **Colitis:** In a mouse model of DSS-induced colitis, HU308 was shown to mitigate the inflammatory damage.
- **Arthritis:** In a murine model of adjuvant-induced arthritis, HU-308 reduced paw swelling and inflammatory cell infiltration in joint tissues.

## Potential Antiviral Activity

Tetra Bio-Pharma has announced preclinical data suggesting that **onternabez** (ARDS-003) possesses antiviral properties. In studies involving live SARS-CoV-2 infection in a humanized ACE2 mouse model, ARDS-003 dose-dependently reduced signs of morbidity and mortality, including respiratory distress.<sup>[7]</sup> The company also reported that ARDS-003 outperformed an antiviral drug in reducing multiple proinflammatory mediators.<sup>[7]</sup>

Furthermore, an artificial intelligence-powered study suggested a positive molecular synergy between **onternabez** and the antiviral drug favipiravir against SARS-CoV-2.<sup>[8][9]</sup> This synergy is proposed to arise from favipiravir controlling the viral replication while **onternabez** mitigates the resulting inflammatory response.<sup>[8][9]</sup>

## Clinical Development

The promising preclinical data has led to the initiation of clinical development for **onternabez** (ARDS-003).

### First-in-Human Trial

In March 2023, Tetra Bio-Pharma received clearance from Health Canada to proceed with a first-in-human trial of oral ARDS-003 for the treatment of various immunomodulatory conditions, including sepsis and ARDS.<sup>[10]</sup>

### Combination Therapy

Tetra Bio-Pharma is also exploring the development of an orally administered combination therapy of ARDS-003 with favipiravir for viral diseases.<sup>[11]</sup>

## Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of **onternabez**.

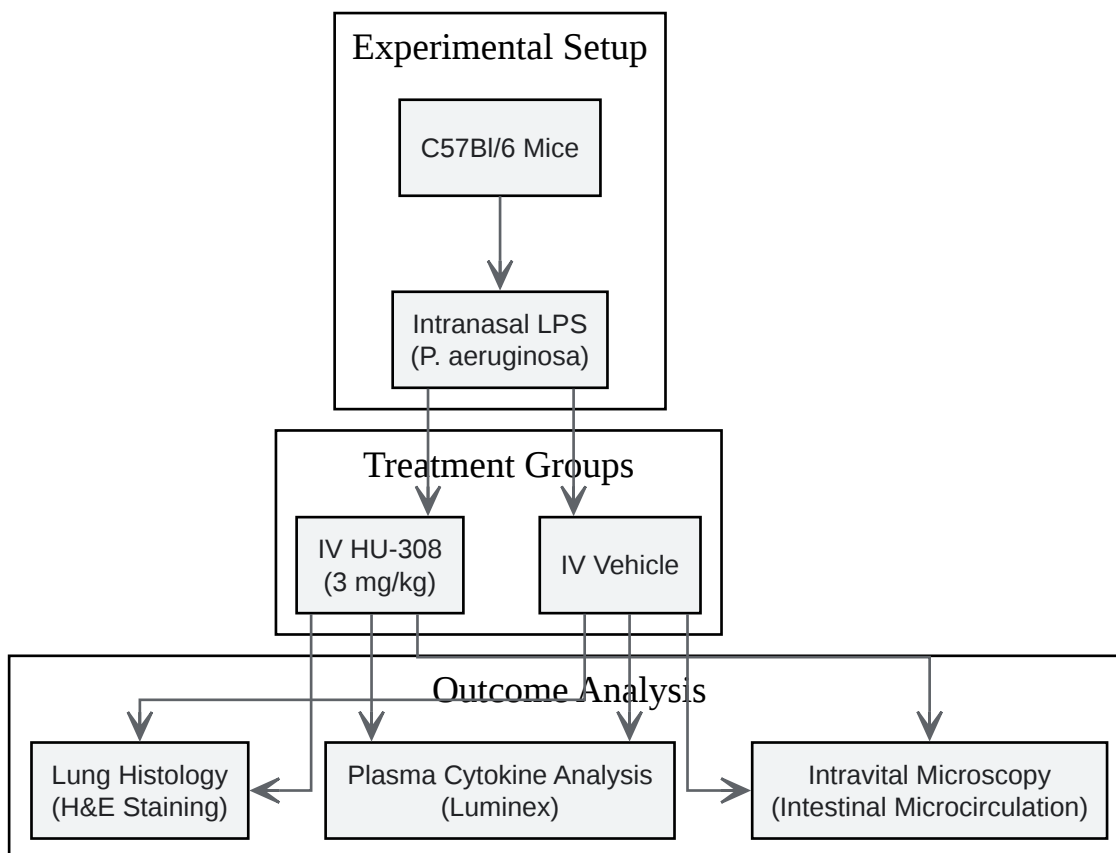
### Pneumonia-Induced Acute Lung Injury (ALI) Murine Model

- Animal Model: C57Bl/6 mice.
- Induction of ALI: Intranasal administration of endotoxin (lipopolysaccharide, LPS) from *Pseudomonas aeruginosa*.
- Treatment: Intravenous administration of HU-308 (3 mg/kg) or vehicle (1:1:18 solution of anhydrous ethanol: Kolliphor EL: sterile saline) via tail vein injection.
- Outcome Measures:
  - Plasma Cytokine Analysis: Blood was collected via cardiac puncture, and plasma levels of IL-6, TNF $\alpha$ , CXCL2, CXCL1, and IL-10 were measured using a Luminex assay.
  - Intravital Microscopy (IVM): The intestinal microcirculation was exteriorized to assess leukocyte adhesion and capillary perfusion in submucosal venules.
  - Lung Histology: Lungs were harvested, fixed, and stained with hematoxylin and eosin to score for acute lung injury.

### Endotoxemia-Induced Sepsis Murine Model

- Animal Model: Male C57BL/6 mice.
- Induction of Sepsis: Intravenous injection of lipopolysaccharide (LPS) from *Escherichia coli*.
- Treatment: Intravenous administration of HU308 (2.5 mg/kg) or vehicle.
- Outcome Measures:

- Intravital Microscopy: The intestinal microcirculation was observed to quantify the number of rolling and adherent leukocytes in submucosal collecting venules (V1) and postcapillary venules (V3). Functional capillary density (FCD) in the muscular and mucosal villi was also assessed.



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**Caption:** Workflow for Pneumonia-Induced ALI Model

## Conclusion

**Onternabez** is a highly selective CB2 receptor agonist with a compelling preclinical profile as a potent anti-inflammatory and immunomodulatory agent. Its demonstrated efficacy in models of ARDS, sepsis, and other inflammatory conditions, coupled with a potential for antiviral activity, positions it as a promising therapeutic candidate for a range of diseases characterized by hyperinflammation. The initiation of clinical trials represents a critical step in evaluating the safety and efficacy of **onternabez** in human populations. Further research into its precise

molecular mechanisms and continued clinical development will be crucial in realizing its full therapeutic potential.

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